Dimethyl 2-(2-amino-1,3-thiazol-4-yl)butanedioate
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Overview
Description
Dimethyl 2-(2-amino-1,3-thiazol-4-yl)butanedioate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an amino group at the 2-position and a butanedioate group at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(2-amino-1,3-thiazol-4-yl)butanedioate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminothiazole with dimethyl butanedioate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-amino-1,3-thiazol-4-yl)butanedioate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives .
Scientific Research Applications
Dimethyl 2-(2-amino-1,3-thiazol-4-yl)butanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2-(2-amino-1,3-thiazol-4-yl)butanedioate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives.
Thiazole: The parent compound of the thiazole family.
Sulfathiazole: An antimicrobial drug with a thiazole ring structure.
Uniqueness
Dimethyl 2-(2-amino-1,3-thiazol-4-yl)butanedioate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both an amino group and a butanedioate group enhances its potential for diverse chemical reactions and applications in various fields .
Properties
Molecular Formula |
C9H12N2O4S |
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Molecular Weight |
244.27 g/mol |
IUPAC Name |
dimethyl 2-(2-amino-1,3-thiazol-4-yl)butanedioate |
InChI |
InChI=1S/C9H12N2O4S/c1-14-7(12)3-5(8(13)15-2)6-4-16-9(10)11-6/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI Key |
UHHAGWLGWMHAJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CSC(=N1)N)C(=O)OC |
Origin of Product |
United States |
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